5-Hexyldihydromethylfuran-2(3H)-one

Beschreibung

Overview of Furanone Classifications and Structural Diversity

Furanones are heterocyclic compounds that can be broadly categorized based on the position of the carbonyl group and the degree of saturation within their five-membered ring structure. foreverest.net The primary classifications are 2(5H)-furanones and 3(2H)-furanones, which indicate the location of the ketone group. foreverest.net Further structural diversity arises from the potential for substitution at various positions on the ring and the presence of fused rings. foreverest.net

Hydrogenation of the parent furan (B31954) ring system yields dihydrofurans and fully saturated tetrahydrofurans. wikipedia.org The butenolide class of compounds is based on the 2-furanone parent structure. wikipedia.org This structural variation gives rise to a wide array of natural and synthetic compounds with diverse chemical properties and biological activities. researchgate.net For example, 4-hydroxy-2,5-dimethylfuran-3(2H)-one (Furaneol) is a well-known flavor compound found in fruits like strawberries, while other furanone derivatives are investigated for their potential in medicine. researchgate.netnih.gov

Table 1: General Classifications of Furanone Scaffolds

| Classification | Parent Structure | Key Features |

|---|---|---|

| 2(5H)-Furanone | Also known as γ-crotonolactone; parent of the butenolide class. wikipedia.org | |

| 3(2H)-Furanone | Carbonyl group at the 3-position; found in important aroma compounds. foreverest.net |

| Dihydrofuranone | | A saturated or partially saturated furanone ring; also known as a butyrolactone. |

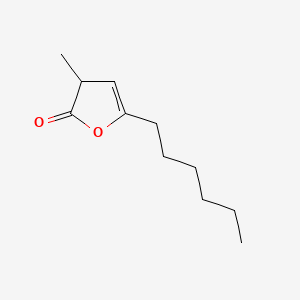

Chemical Structure and Classification of 5-Hexyldihydromethylfuran-2(3H)-one as a Dihydrofuranone

This compound is chemically classified as a dihydrofuranone. Its structure features a saturated five-membered lactone (a cyclic ester), which is a derivative of γ-butyrolactone. Specifically, it possesses a hexyl substituent at the 5-position of the furanone ring. The "dihydro" prefix indicates the absence of double bonds within the ring, making it a saturated heterocyclic system. The PubChem database assigns it the molecular formula C11H18O2. nih.gov It is closely related to the well-documented flavor compound γ-Decalactone (5-Hexyldihydro-2(3H)-furanone), differing by an additional methyl group. nist.gov

Table 2: Chemical Data for this compound

| Identifier | Value | Source |

|---|---|---|

| PubChem CID | 44145786 | nih.gov |

| Molecular Formula | C11H18O2 | nih.gov |

| Molecular Weight | 182.26 g/mol | nih.gov |

| IUPAC Name | 5-hexyl-3-methyl-dihydrofuran-2-one | nih.gov |

| Classification | Dihydrofuranone, Lactone | nih.gov |

Historical Context of Furanone Research in Organic and Medicinal Chemistry

The history of furan chemistry began long before the specific investigation of complex furanones. The first derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. wikipedia.org This was followed by a report on furfural (B47365) by Johann Wolfgang Döbereiner in 1831. wikipedia.org The parent compound, furan, was first prepared by Heinrich Limpricht in 1870. wikipedia.org

In the 20th century, research shifted towards understanding the role and synthesis of more complex furanone structures. A notable area of research emerged in flavor and fragrance chemistry. For instance, the significance of mesifurane (2,5-dimethyl-4-methoxy-3(2H)-furanone) as a key flavor compound in certain berries was discovered in Finland during the early 1970s. nih.gov Concurrently, the furanone scaffold gained immense importance in medicinal chemistry. researchgate.net Researchers recognized that the presence of this nucleus in both natural and synthetic compounds made it an indispensable motif for the design and development of new therapeutic agents, leading to extensive investigation into their synthesis and biological activities. researchgate.net

Significance of the Dihydrofuranone Scaffold in Synthetic and Natural Product Chemistry

The dihydrofuranone ring system is a privileged scaffold in chemistry, valued for its presence in a multitude of natural products and its utility as a versatile synthetic intermediate. In medicinal chemistry, the furanone core is considered a vital pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net Compounds containing this scaffold have been developed to target a wide range of therapeutic areas, including acting as anticancer, antibacterial, and anti-inflammatory agents. researchgate.net

The dihydrofuranone structure is a common feature in a diverse array of natural products isolated from various sources, including marine organisms like ascidians. researchgate.net The synthesis of natural products containing related dihydrobenzofuran skeletons has been a major focus of organic chemistry research. rsc.org The ability to construct and modify the dihydrofuranone ring allows chemists to access complex molecular architectures and develop novel compounds. researchgate.net Its role as a key building block in the synthesis of innovative drugs and chiral compounds continues to drive research in the field. foreverest.net

Structure

3D Structure

Eigenschaften

CAS-Nummer |

93980-90-6 |

|---|---|

Molekularformel |

C11H18O2 |

Molekulargewicht |

182.26 g/mol |

IUPAC-Name |

5-hexyl-3-methyl-3H-furan-2-one |

InChI |

InChI=1S/C11H18O2/c1-3-4-5-6-7-10-8-9(2)11(12)13-10/h8-9H,3-7H2,1-2H3 |

InChI-Schlüssel |

KGOKIKUWPSPJNC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC1=CC(C(=O)O1)C |

Herkunft des Produkts |

United States |

Biological Activities and Mechanistic Elucidation of 5 Hexyldihydromethylfuran 2 3h One and Furanone Analogues

Antimicrobial Properties of Furanone Compounds

Furanone derivatives have demonstrated a broad spectrum of antimicrobial activities, inhibiting the growth of various bacteria, fungi, and viruses.

Investigation of Antibacterial Activities

Synthetic furanone derivatives have also been developed and tested for their antibacterial properties. A study on novel 4,5-diaryl-3-hydroxy-2(5H)-furanones revealed their potential as antibacterial agents. nih.gov Another study reported that the 2(5H)-furanone derivative F105, which contains chlorinated 2(5H)-furanone, sulfonyl, and l-menthol (B7771125) moieties, exhibits antibacterial activity against biofilm-embedded Staphylococcus aureus. nih.gov Furanonaphthoquinone (FNQ) analogs have shown significant inhibitory activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1.56 to 25 µg/ml. nih.gov Notably, FNQ demonstrated lower MICs against methicillin-resistant Staphylococcus aureus (MRSA) than against methicillin-sensitive strains. nih.gov

The introduction of different functional groups to the furanone ring can significantly impact its antibacterial efficacy. For example, a synthetic brominated furanone, F202, was found to prevent biofilm formation by Escherichia coli O103:H2 and Salmonella ser. Agona. researchgate.net The compound 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) has also been reported to exhibit broad-spectrum antimicrobial activities. nih.gov

Table 1: Antibacterial Activity of Selected Furanone Compounds

| Compound/Analogue | Target Bacteria | Activity | Reference |

|---|---|---|---|

| (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone | Gram-negative and Gram-positive bacteria | Quorum sensing inhibition, biofilm inhibition | nih.gov |

| Furanonaphthoquinone (FNQ) analogs | Gram-positive bacteria, MRSA, Helicobacter pylori | Growth inhibition (MICs 1.56-25 µg/ml), Potent inhibition of H. pylori (MIC 0.1 µg/ml) | nih.gov |

| 2(5H)-furanone derivative F105 | Staphylococcus aureus (including biofilm-embedded) | Antibacterial activity | nih.gov |

| Synthetic brominated furanone F202 | Escherichia coli O103:H2, Salmonella ser. Agona | Biofilm inhibition | researchgate.net |

| 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Broad spectrum | Antimicrobial activity | nih.gov |

| 3-arylidene-5-(naphthalen-2-yl) furan-2(3H)-one derivatives | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | Antibacterial activity | ijpsr.com |

| Chiral 2(5H)-furanone sulfones | Staphylococcus aureus, Bacillus subtilis | Growth inhibition (MIC of 8 µg/mL for the most active compound) | nih.gov |

Assessment of Antifungal Activities

Certain furanone derivatives have also displayed significant antifungal properties. Furanonaphthoquinone (FNQ) and its analogs were found to be sensitive to fungi, including pathogenic species, with MICs comparable to amphotericin B. nih.gov The compound 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) demonstrated potent antifungal activity against the mycelia of Candida albicans. nih.gov

Synthetic furanones have also been evaluated for their antifungal potential. A study on 3-arylidene-5-(naphthalen-2-yl) furan-2(3H)-one derivatives showed their activity against Aspergillus flavus and Aspergillus niger. ijpsr.com The 2(5H)-furanone derivative F105 exhibited moderate antifungal activity against some strains of Candida albicans and showed synergistic effects with other antifungal agents. nih.gov

Table 2: Antifungal Activity of Selected Furanone Compounds

| Compound/Analogue | Target Fungi | Activity | Reference |

|---|---|---|---|

| Furanonaphthoquinone (FNQ) analogs | Pathogenic fungi | Growth inhibition (MICs similar to amphotericin B) | nih.gov |

| 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Candida albicans | Potent antifungal activity against mycelia | nih.gov |

| 3-arylidene-5-(naphthalen-2-yl) furan-2(3H)-one derivatives | Aspergillus flavus, Aspergillus niger | Antifungal activity | ijpsr.com |

| 2(5H)-furanone derivative F105 | Candida albicans | Moderate antifungal activity, synergism with other antifungals | nih.gov |

Exploration of Antiviral Potential

The antiviral potential of furanone compounds has also been an area of research. Bicyclic furano pyrimidine (B1678525) nucleosides have been identified as highly potent and selective inhibitors of the varicella-zoster virus (VZV). nih.gov These compounds are notable for their specificity to VZV and require an alkyl or alkylaryl side-chain for their biological activity. nih.gov The most potent of these compounds have shown EC50 values below 1 nM against VZV. nih.gov The structural features of furanones, which allow for conversion to other heterocycles like pyrrolones, pyridazinones, and oxadiazoles, have also been explored for developing antiviral agents. tandfonline.com

Anti-inflammatory and Antioxidant Properties of Furanones

Furanone derivatives have demonstrated significant anti-inflammatory and antioxidant activities. nih.gov These properties are often linked, as oxidative stress is a key contributor to inflammation. nih.gov

Natural furanones are effective scavengers of superoxide (B77818) anions and inhibitors of lipid peroxidation, which helps in reducing chronic inflammation. nih.gov For example, 4-hydroxy-3(2H)-furanones have been investigated for their antioxidative activity. nih.gov Furanocoumarins, a type of furanone derivative, such as bergapten (B1666803) and oxypeucedanin (B192039) hydrate, have exhibited significant anti-inflammatory effects. nih.gov The anti-inflammatory properties of natural furan (B31954) fatty acids are closely associated with their high antioxidant capabilities, primarily due to the electron transferability of the furan ring. nih.gov

Synthetic furanones have also been designed to possess these dual activities. A study on novel 4,5-diaryl-3-hydroxy-2(5H)-furanones highlighted their potent antioxidant and anti-inflammatory actions. nih.gov One particular compound bearing a 2,3-dihydroxy phenyl ring was identified as a powerful antioxidant. nih.gov Another research effort synthesized new 2-furanone derivatives and tested them for anti-inflammatory activity, with some showing dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, offering a broader spectrum of anti-inflammatory effects. tandfonline.com Similarly, ten new synthetic 3-arylidene-5-(naphthalen-2-yl) furan-2(3H)-one derivatives were synthesized and tested for their anti-inflammatory activity, with one derivative showing strong anti-inflammatory and analgesic properties. ijpsr.com

Molecular Mechanisms of Biological Interactions (non-human, non-clinical focus)

The biological activities of furanones stem from their ability to interfere with essential microbial pathways.

Interference with Microbial Growth and Proliferation Pathways

A primary mechanism by which furanones exert their antimicrobial effects is through the disruption of quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate gene expression and collective behaviors like biofilm formation and virulence factor production. frontiersin.orgnih.gov Halogenated furanones produced by the marine alga Delisea pulchra act as antagonists to the AHL signaling molecules in Gram-negative bacteria, thereby preventing swarming motility and biofilm formation without affecting bacterial growth. nih.gov These furanones can accelerate the degradation of LuxR, a key QS regulatory protein, and reduce its DNA-binding activity. nih.gov

In Gram-positive bacteria such as Staphylococcus, which lack the AHL-based QS system, furanones have been shown to interfere with the luxS quorum sensing system. nih.gov At subinhibitory concentrations, one furanone compound was found to enhance biofilm formation in Staphylococcus epidermidis and S. aureus by reducing luxS expression. nih.gov

Beyond QS inhibition, some furanone derivatives exhibit direct bactericidal activity. frontiersin.org The 2(5H)-furanone derivative F105 has been shown to be selectively active against Gram-positive bacteria by penetrating their cells and causing damage. nih.gov In contrast, Gram-negative bacteria appear to be impermeable to this compound. nih.gov The antifungal mechanism of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) involves arresting the cell cycle of Candida albicans at the S and G2/M phases. nih.gov

The structure of the furanone molecule is critical to its biological activity. The presence of the furan ring and other aromatic structures strongly influences their ability to interact with biological targets. nih.gov For instance, even minor modifications to the structure of a furanone compound can profoundly alter its interaction with bacteria. nih.gov

Natural Product Origin and Biomimetic Synthesis of Furanone Structures

Occurrence of Furanones in Natural Sources (Plants, Microorganisms, Marine Organisms)

Furanones are a class of heterocyclic organic compounds found widely in nature. They are integral to the chemical profiles of numerous organisms, contributing to their aroma, flavor, and ecological interactions.

Plants: In the plant kingdom, furanones are well-known for their contribution to the characteristic aromas of many fruits. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as furaneol (B68789) or strawberry furanone, is a key component of the scent of fresh strawberries and pineapples. wikipedia.org Its accumulation is observed during the ripening process of strawberries. wikipedia.org Furanones are also found in tomatoes and buckwheat. wikipedia.org Beyond fruits, the New Zealand native tree Prumnopitys ferruginea produces an antifungal furanone glucoside called β-miroside. wikipedia.org

Microorganisms: Microorganisms are another significant source of furanones. The endophytic fungus Pestalotiopsis besseyi has been found to produce several new 2(5H)-furanones, designated pestalafuranones A-E. nih.gov Certain bacteria, such as Lactobacillus helveticus, which is important in cheese production, release 2(5H)-furanones, particularly under stress conditions like heat or oxidation. researchgate.net These compounds are also produced during the fermentation process of foods like soy sauce and beer. capes.gov.br Bacteria isolated from wastewater treatment facilities have demonstrated the ability to use furans as their sole carbon source. researchgate.net

Marine Organisms: The marine environment is a rich reservoir of unique furanone structures, particularly halogenated furanones. The red alga Delisea pulchra is a notable example, producing a range of brominated furanones. nih.govnih.gov These compounds are delivered to the surface of the alga, where they play a crucial role in regulating the colonization of bacteria and other organisms. nih.gov Marine microorganisms, in their competition for resources, also develop signal interference mechanisms involving furanone-like compounds. nih.gov

Role of Natural Furanones in Biological Systems (e.g., Defense Mechanisms)

Natural furanones perform a variety of critical functions in the organisms that produce them, often acting as signaling molecules or defense agents.

A primary role of many furanones is in chemical defense. The brominated furanones produced by the red alga Delisea pulchra are a classic example. They act as a natural antifouling agent by preventing the colonization of bacteria on the alga's surface. nih.govnih.gov This is achieved by interfering with the bacterial communication system known as quorum sensing (QS), specifically the acylated homoserine lactone (AHL) signaling pathway in Gram-negative bacteria. nih.govnih.gov By disrupting this communication, the furanones inhibit the formation of biofilms, which are communities of bacteria that adhere to surfaces. nih.govfrontiersin.org These compounds can also deter grazing by marine herbivores. nih.gov Similarly, pestalafuranones D and E from the fungus Pestalotiopsis besseyi show moderate antifungal activity against certain plant pathogens. nih.gov The 2,5-dimethyl derivative of a furanone has been noted to deter fungal growth on strawberries. nih.gov

Furanones also function as signaling molecules. In addition to disrupting bacterial QS, some furanones act as pheromones. For example, 5-Methyl-4-hydroxy-3(2H)-furanone is a male pheromone in the cockroach Eurycolis florionda. nih.gov In plants, the attractive aroma of furanones in fruits serves to attract animals, which then aid in seed dispersal. capes.gov.br In Lactobacillus helveticus, the release of 2(5H)-furanones is linked to autolysis, a process of self-digestion that plays a role in cheese ripening. researchgate.net

Biomimetic Synthesis Inspired by Natural Furanone Analogues

The potent biological activities of naturally occurring furanones, particularly their ability to interfere with bacterial quorum sensing, have inspired chemists to design and synthesize biomimetic analogues. This research aims to develop new anti-infective agents that can control bacterial virulence and biofilm formation. nih.govoup.com

Synthetic programs have successfully created large libraries of furanone analogues. nih.gov These synthetic compounds are often designed to mimic the structure of natural furanones, such as the butenolides isolated from Streptomyces species. nih.gov The synthesis of these analogues allows for systematic studies of structure-activity relationships, revealing which parts of the molecule are essential for their biological function. nih.gov For instance, research has shown that for some brominated furanones, the exocyclic vinyl bromide group is a crucial structural element for their inhibitory activity against biofilm formation. nih.gov

These synthetic furanones have demonstrated efficacy in various models. They have been shown to inhibit pathogenic phenotypes in both Gram-negative and Gram-positive bacteria. nih.gov Furthermore, some synthetic furanones have been found to accelerate the clearance of bacteria in lung infection models in mice and reduce the severity of the associated lung pathology. oup.com The development of these compounds opens up new avenues for controlling bacterial infections, not by killing the bacteria directly, but by disrupting their ability to cause disease. oup.com

Isolation and Characterization of Naturally Occurring Furanones

The identification and study of furanones from natural sources rely on a combination of sophisticated isolation and characterization techniques. Due to their often low concentrations and potential instability, the process requires careful and precise methods.

A common first step in isolating furanones from a natural source, such as the fermented soybean product shoyu, involves distillation under reduced pressure followed by solvent extraction to create a flavor concentrate. tandfonline.com For microbial sources, cultures are grown, and the metabolites are extracted from the culture medium. nih.gov

Once a crude extract is obtained, chromatographic techniques are employed for purification. Gas chromatography is frequently used, especially when coupled with mass spectrometry (GC-MS). researchgate.net This combination allows for the separation of individual volatile compounds and their identification based on their mass spectra. For non-volatile or thermally unstable compounds, liquid chromatography is preferred.

The definitive structural elucidation of isolated furanones is accomplished using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, providing detailed information about the carbon-hydrogen framework of the molecule. nih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula. nih.gov By analyzing the data from these techniques, researchers can confidently determine the complete chemical structure of new or known furanones. For example, the structures of pestalafuranones A-E were elucidated primarily through the analysis of their NMR and HRESIMS data. nih.gov

Derivatives and Analogues of 5 Hexyldihydromethylfuran 2 3h One

Design Principles for Furanone Structural Modification

The modification of the furanone scaffold is a strategic endeavor in medicinal chemistry, aimed at optimizing the pharmacodynamic and pharmacokinetic properties of a lead compound. researchgate.netufrj.br The core principle guiding these modifications is the concept of bioisosterism, which involves the replacement of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of producing broadly similar biological effects. researchgate.netajptr.com This strategy is widely used to enhance pharmacological activity, improve selectivity for specific receptors, reduce adverse effects, and optimize the metabolic profile of a drug candidate. researchgate.netufrj.br

In the context of furanone derivatives, design strategies often focus on several key areas:

Scaffold Modification and Functionalization: The inherent structure of the furanone ring provides a versatile scaffold that can be modified to enhance its bioactivity. researchgate.netnih.gov This can involve the introduction of various functional groups onto the furanone ring to modulate its electronic and steric properties, thereby influencing its interaction with biological targets. nih.govmdpi.com

Side Chain Modification: Altering the side chains attached to the furanone core is a common strategy to fine-tune the compound's properties. For instance, designing analogs of 5-hydroxyl-3,4-halogenated-5H-furan-2-ones with different alkyl chains, vinyl bromide, or aromatic rings has been explored to inhibit biofilm formation. nih.gov

Quorum Sensing Inhibition: A significant area of furanone research is the development of quorum sensing (QS) inhibitors. The design of new QS inhibitors is often based on the structure of a previously known furanone inhibitor, with modifications aimed at improving binding energy with the QS receptor, such as LasR in Pseudomonas aeruginosa. researchgate.net

Anticancer and Antimicrobial Design: The design of bis-2(5H)-furanone derivatives has been pursued for anticancer applications. nih.gov Similarly, for antimicrobial purposes, creating bulkier pharmacophores, such as in quinoline-furanone hybrids, is a strategy to counteract drug resistance mechanisms like drug efflux. nih.gov

The thoughtful application of these design principles allows for the rational development of new furanone-based compounds with improved therapeutic potential. nih.gov

Synthesis of Novel Furanone Derivatives with Modified Side Chains or Ring Substitutions

The synthesis of novel furanone derivatives is a cornerstone of research into their biological activities. A variety of synthetic methodologies have been developed to introduce modifications to both the side chains and the furanone ring itself.

One common approach involves the modification of highly functionalized furanone precursors. For example, a series of 3(2H)-furanones with modified side chains have been synthesized in good yield from a parent 3(2H)-furanone, which was itself prepared through the hydrogenolysis and subsequent acid hydrolysis of isoxazole (B147169) derivatives. mdpi.comnih.gov Mucobromic acid, a highly functionalized and inexpensive starting material, has also been used to prepare a range of new furanone derivatives. researchgate.net Similarly, 3,4-dihalo-5-hydroxy-2(5H)-furanones serve as versatile reactants for synthesizing a variety of derivatives due to their high reactivity. nih.gov

Specific synthetic strategies have been employed to introduce particular functionalities. For instance, the synthesis of chiral sulfanyl (B85325) and sulfonyl derivatives of 5-(l)-menthyloxy- and 5-(l)-bornyloxy-2(5H)-furanones has been achieved, leading to optically active sulfur-containing 2(5H)-furanone derivatives. mdpi.comresearchgate.net The synthesis of analogs of (5-oxo-2,5-dihydrofuran-3-yl)methyl alkanoate has been reported in the development of new quorum sensing inhibitors. researchgate.net

Furthermore, various catalytic and cyclization methods have been developed for the synthesis of the furanone core. These include the cycloisomerization of allenic hydroxyketones in water, transition-metal-catalyzed activation of alkynes followed by heterocyclization, and a base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts to produce 2-unsubstituted 5-aryl-3(2H)-furanones. organic-chemistry.org The use of organosilyl groups has also proven to be a valuable tool in the synthesis of multi-substituted furan (B31954) rings, acting as blocking groups to control the regiochemistry of subsequent substitutions. psu.edu

More complex derivatives have also been synthesized. Bis-2(5H)-furanone derivatives containing a benzidine (B372746) core were synthesized through a one-step transition-metal-free reaction of benzidine with 5-substituted 3,4-dihalo-2(5H)-furanones. nih.gov Additionally, 2-furanone derivatives have been synthesized from 4-oxobutanoic derivatives by reacting them with aromatic aldehydes in acetic anhydride. nih.gov

Evaluation of Modified Furanone Analogues for Biological Activity

The biological evaluation of modified furanone analogues has revealed a broad spectrum of activities, with significant potential in antimicrobial, anti-inflammatory, and anticancer applications.

A primary focus of this research has been on the antimicrobial properties of furanone derivatives. Many studies have demonstrated that these compounds can inhibit the growth of various human pathogens, including antibiotic-resistant bacteria. nih.gov For example, a 2(5H)-furanone derivative, F105, has shown highly specific antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, S. epidermidis, Bacillus cereus, B. subtilis, and Micrococcus luteus, while Gram-negative bacteria remained largely unaffected. nih.gov The antimicrobial mechanism of some furanones has been shown to be energy-dependent, leading to cell cycle arrest. nih.gov

| Compound/Derivative | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Furanone F105 | Gram-positive bacteria (e.g., S. aureus) | Repressed growth at 8–16 μg/mL; Killed 99.9% of cells at 32 μg/mL. | nih.gov |

| Halogenated Furanones | Escherichia coli | Inhibited swarming and biofilm formation without affecting growth. | nih.gov |

| Derivatives from Mucobromic Acid | E. coli, Proteus vulgaris, P. aeruginosa, S. aureus | Antibacterial activity observed. | researchgate.net |

| Chiral 2(5H)-furanone Sulfones | Gram-negative and Gram-positive bacteria | Antimicrobial activity and synergistic effects with antibiotics. | mdpi.com |

Beyond direct antimicrobial action, furanone derivatives are potent inhibitors of quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. researchgate.netnih.gov Halogenated furanones, for instance, have been shown to inhibit QS-mediated behaviors by interfering with N-Acylhomoserine lactone (AHL) signal molecules of varying acyl chain lengths. nih.govnih.gov This makes them effective against a broad range of bacterial genera. nih.gov A brominated furanone was found to inhibit not only QS but also the Type III secretion system in Pseudomonas aeruginosa, significantly reducing its virulence. mdpi.com

The anti-inflammatory properties of furanone derivatives have also been investigated. These compounds can suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) (PGE2), and regulate the mRNA expression of inflammatory mediators. nih.gov

In the realm of oncology, certain furanone analogues have been evaluated for their anticancer activity. While some studies on 5-substituted dihydro- and 5H-furan-ones showed weak in vitro growth inhibitory activity against cancer cell lines, others have been more promising. nih.gov For example, new bis-2(5H)-furanone derivatives have demonstrated significant inhibitory activity against C6 glioma cells, with evidence suggesting that they may act by inducing cell cycle arrest and interacting with DNA. nih.gov

Furthermore, the biocompatibility of furanone compounds has been assessed for potential use in medical devices. One study examining a synthetic brominated antibacterial furanone found that it did not activate leukocytes and showed a negligible acute inflammatory response when implanted subcutaneously, suggesting its potential as an anti-infective coating. nih.gov

Heterocyclic Ring Fusions and Isosteric Replacements in Furanone Analogues

The structural diversity and biological activity of furanone analogues have been further expanded through heterocyclic ring fusions and isosteric replacements. These strategies involve either fusing the furanone ring with other heterocyclic systems or replacing specific atoms or groups within the furanone structure to modulate its properties.

Heterocyclic ring fusions can lead to entirely new classes of compounds with unique biological profiles. For example, 2-furanones have been used as precursors for the synthesis of other heterocyclic derivatives such as pyrrolones, pyridazinones, pyrazoles, and oxadiazoles, many of which exhibit anti-inflammatory, antimicrobial, and anticancer activities. nih.gov The reaction of 2(5H)-furanones with hydrazine (B178648) derivatives can lead to a ring transformation, yielding 4,5-dihalogeno-3(2H)-pyridazinones. nih.gov Another example is the synthesis of furan-ring fused chalcones, which have been investigated for their antiproliferative activities. researchgate.netnih.gov The fusion of a quinoline (B57606) moiety to a furanone core has also been explored to create hybrid compounds with potential antimalarial properties. nih.gov

Isosteric replacement is a powerful tool in drug design that involves substituting atoms or functional groups with others that have similar steric or electronic characteristics. u-tokyo.ac.jpcambridgemedchemconsulting.com This can lead to improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov In heterocyclic systems, the replacement of an ether oxygen atom with a nitrogen atom, as seen in the conversion of flavanone (B1672756) to azaflavanone, can significantly potentiate biological activity. researchgate.net The sulfonyl group, which is an isostere of other functional groups, has been incorporated into 2(5H)-furanone derivatives. mdpi.com Due to its unique bulk and electronic properties, the sulfonyl group can influence the regio- and stereochemistry of reactions and enhance the biological activity of the parent compound. mdpi.com The combination of a sulfonyl group and an unsaturated γ-lactone moiety is considered an attractive approach to diversify or increase the biological activity of furanone derivatives. mdpi.com

These advanced design strategies, encompassing both ring fusions and isosteric replacements, continue to be valuable approaches in the development of novel furanone-based compounds with enhanced therapeutic potential.

Computational and Theoretical Chemistry Studies of 5 Hexyldihydromethylfuran 2 3h One

Molecular Modeling and Docking Studies for Ligand-Target Prediction

Molecular modeling and docking are fundamental techniques in drug discovery and design, used to predict the binding orientation and affinity of a small molecule to a specific protein target. In the context of 5-Hexyldihydromethylfuran-2(3H)-one, these studies would be crucial in identifying potential biological targets and elucidating its mechanism of action.

Detailed Research Findings:

Research on various furanone derivatives has demonstrated their potential as inhibitors of quorum sensing (QS) in bacteria, a cell-to-cell communication system that regulates virulence and biofilm formation. thaiscience.infonih.govnih.gov Molecular docking studies on furanone compounds have identified key interactions with QS receptors such as LasR and RhlR in Pseudomonas aeruginosa. thaiscience.infonih.gov For a compound like this compound, the hexyl and methyl groups would be key determinants of its binding specificity and affinity. The hydrophobic hexyl chain could potentially interact with hydrophobic pockets in a target protein, while the lactone ring could form hydrogen bonds or other polar interactions.

A hypothetical molecular docking study of this compound against a bacterial QS receptor might yield results similar to those observed for other furanone inhibitors. The binding energy, a measure of the strength of the interaction, would be a key output.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| LasR (QS Receptor) | -6.5 to -8.5 | Trp60, Tyr64, Ser129 |

| RhlR (QS Receptor) | -5.0 to -7.0 | Tyr64, Trp88 |

| PqsR (QS Receptor) | -4.5 to -6.5 | Hydrophobic pocket interactions |

This table presents hypothetical data based on studies of similar furanone compounds. thaiscience.infonih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure, stability, and reactivity of molecules. rsc.org For this compound, DFT could provide insights into its molecular orbitals, charge distribution, and reactivity descriptors.

Detailed Research Findings:

Studies on furan (B31954) and its derivatives using DFT have revealed important information about their electronic properties. rsc.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the compound. A smaller energy gap suggests higher reactivity.

| Calculated Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

This table presents hypothetical DFT data for illustrative purposes, based on general knowledge of similar molecules.

Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. nih.gov An MD simulation of this compound, either in solution or bound to a target protein, would reveal its flexibility and the nature of its interactions.

Detailed Research Findings:

MD simulations of furanone derivatives bound to QS receptors have shown that the stability of the interaction is influenced by the length and nature of the alkyl side chains. thaiscience.info The flexibility of the hexyl chain in this compound would allow it to adopt various conformations to fit into a binding pocket. MD simulations can also calculate the binding free energy, providing a more accurate prediction of binding affinity than docking alone.

A simulation would track parameters like the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the complex. The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are most affected by ligand binding.

In Silico Prediction of Biological Activity Spectra

In silico tools can predict the likely biological activities of a compound based on its chemical structure. These predictions are made by comparing the structure to databases of compounds with known activities.

Detailed Research Findings:

For this compound, a prediction of activity spectra might suggest a range of potential biological effects. Given its furanone core, it would likely be predicted to have antimicrobial and quorum sensing inhibitory properties. thaiscience.infonih.gov Other potential activities could include anti-inflammatory or anticancer effects, as these have been reported for some furanone derivatives. rsc.org

| Predicted Activity | Probability | Basis of Prediction |

| Antibacterial | High | Structural similarity to known furanone antibiotics. |

| Quorum Sensing Inhibitor | High | Furanone scaffold is a known QS inhibitor pharmacophore. |

| Anti-inflammatory | Moderate | Some furanone derivatives exhibit this activity. |

| Antifungal | Moderate | General antimicrobial potential of furanones. |

This table presents hypothetical predictions based on the known activities of the furanone class of compounds.

Pharmacophore Modeling for Rational Design of Furanone Analogues

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used to design new, more potent analogues.

Detailed Research Findings:

A pharmacophore model for quorum sensing inhibition by furanones would likely include a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor feature (potentially from interacting with water molecules), and a hydrophobic region (the hexyl chain). By understanding these key features, medicinal chemists can rationally design new derivatives of this compound with improved activity, selectivity, or pharmacokinetic properties. For example, modifying the length or branching of the alkyl chain, or introducing other functional groups, could lead to enhanced binding to a target receptor.

Future Research Directions and Translational Perspectives for 5 Hexyldihydromethylfuran 2 3h One

The γ-lactone scaffold, exemplified by 5-Hexyldihydromethylfuran-2(3H)-one, represents a privileged structure in medicinal chemistry and natural products research. While its presence and basic activities are known, the full therapeutic and chemical potential of this specific furanone is far from realized. The following sections outline critical future research directions that could unlock the translational value of this compound and its derivatives.

Q & A

Q. Table 1. Key Spectral Signatures for Structural Confirmation

| Technique | Diagnostic Peaks/Features | Reference |

|---|---|---|

| NMR | δ 4.2–4.5 ppm (H-3, H-4), δ 1.2–1.6 ppm (hexyl CH) | |

| δ 170–175 ppm (C=O), δ 70–80 ppm (C-5) | ||

| IR | 1740–1760 cm (C=O stretch) |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent polarity | THF > DCM > Hexane | ↑ in polar solvents |

| Temperature | 0–25°C (for Grignard) | ↓ side products |

| Catalyst loading | 1.2 eq hypervalent iodine | ↑ cyclization efficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.